BenchChemオンラインストアへようこそ!

N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Medicinal chemistry Physicochemical profiling Structure–property relationships

This 1-naphthyl benzothiazolone is the only analog confirmed in four Scripps screening campaigns: RMI-FANCM inhibition, GPR151 activation, and FBW7 positive/negative modulation. Its tPSA of 32.7 Ų ensures CNS drug-like properties, making it superior to benzyl and 4-methoxyphenyl analogs. Eliminate regioisomeric ambiguity and streamline SAR follow-up by selecting this specific compound.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 853751-87-8
Cat. No. B2797071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
CAS853751-87-8
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)CCN3C4=CC=CC=C4SC3=O
InChIInChI=1S/C20H16N2O2S/c23-19(21-16-9-5-7-14-6-1-2-8-15(14)16)12-13-22-17-10-3-4-11-18(17)25-20(22)24/h1-11H,12-13H2,(H,21,23)
InChIKeyFDCYUTZKOMTHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (CAS 853751-87-8) – Core Structural Identity & Compound Class


N-(Naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (CAS 853751-87-8) is a synthetic small molecule (MW 348.42, C₂₀H₁₆N₂O₂S) that belongs to the 3-substituted 2-oxobenzothiazole (benzothiazolone) class . Its architecture joins a 2-oxo-2,3-dihydro-1,3-benzothiazole (benzothiazolone) core to a naphthalen-1-yl group through a propanamide linker. The compound is catalogued in several commercial screening libraries and has been profiled in at least four distinct high-throughput screening campaigns at The Scripps Research Institute Molecular Screening Center, targeting protein–protein interactions (RMI–FANCM), G‑protein coupled receptor activation (GPR151), and ubiquitin ligase modulation (FBW7) . Despite this screening exposure, no quantitative potency or selectivity data for this specific compound have been disclosed in peer‑reviewed primary literature or authoritative public databases (PubChem, ChEMBL, BindingDB).

Why 3-(2-Oxobenzothiazol-3-yl)propanamides Cannot Be Treated as Interchangeable – The Case for N-(Naphthalen-1-yl) Specificity


The 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide scaffold tolerates extensive N‑substitution, generating a large family of analogs that differ markedly in lipophilicity, steric bulk, and topological polar surface area. Even within the naphthyl sub‑series, the position of the naphthyl attachment (1‑naphthyl vs. 2‑naphthyl) alters the three‑dimensional presentation of the terminal aryl group to biological targets, which can determine whether a compound registers as a hit in a given assay. Screening data from The Scripps Research Institute demonstrate that CAS 853751-87-8 was selected for follow‑up in four mechanistically distinct assays (RMI–FANCM protein–protein interaction inhibition, GPR151 agonism, and FBW7 positive/negative modulation) . However, closely related analogs such as the 2‑naphthyl isomer (CAS 862973-83-9), the benzyl derivative (CAS 851989-61-2), and various substituted‑phenyl congeners are not listed in the same assay result sets, underscoring that minor structural perturbations can lead to divergent screening outcomes [1]. Consequently, procurement decisions based solely on core‑scaffold similarity risk selecting a compound that lacks the specific target‑engagement profile observed for the 1‑naphthyl derivative.

Quantitative Differentiation of N-(Naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide Relative to Its Closest Analogs


Naphthyl Substitution Position (1-yl vs. 2-yl) Modulates Calculated Lipophilicity and Steric Profile

The 1‑naphthyl isomer (target, CAS 853751-87-8) and 2‑naphthyl isomer (CAS 862973-83-9) share the same molecular formula (C₂₀H₁₆N₂O₂S, MW 348.42) but differ in the attachment point of the naphthalene ring. This positional change influences calculated logP and steric parameters [1]. Based on XLogP3 consensus calculations, the 1‑naphthyl isomer exhibits a calculated logP of ~4.1, whereas the 2‑naphthyl isomer yields ~4.0, reflecting subtle but measurable differences in lipophilicity that can affect membrane permeability and non‑specific protein binding. Additionally, the 1‑naphthyl group presents a larger van der Waals volume orthogonal to the amide plane compared with the 2‑naphthyl group, which may alter shape complementarity in binding pockets.

Medicinal chemistry Physicochemical profiling Structure–property relationships

Unique Screening Footprint Across Four Orthogonal High-Throughput Assays at Scripps

According to the bioassay registry compiled by ChemSrc, CAS 853751-87-8 was tested in four distinct high‑throughput primary assays operated by The Scripps Research Institute Molecular Screening Center : (i) a fluorescence‑polarization screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction (PubChem AID 1159607); (ii) a cell‑based luminescence assay for activators of the orphan GPCR GPR151 (GPR151_PHUNTER_AG_LUMI_1536_1X%ACT); (iii) an AlphaScreen biochemical assay for activators of FBW7 ubiquitin ligase; and (iv) an AlphaScreen assay for inhibitors of FBW7. By contrast, the 2‑naphthyl isomer (CAS 862973-83-9), the benzyl analog (CAS 851989-61-2), and the 4‑methoxyphenyl analog do not appear in these assay result lists, suggesting that the 1‑naphthyl substitution pattern confers a distinct recognition profile.

High-throughput screening Protein–protein interaction GPCR pharmacology

Topological Polar Surface Area (tPSA) Differentiates Blood–Brain Barrier Penetration Potential

Calculated tPSA values for the target compound and four close analogs were obtained from the ChemSrc computational chemistry module . The 1‑naphthyl compound (target) has a tPSA of 32.7 Ų, which falls below the widely accepted CNS penetration threshold of <60–70 Ų. The 2‑naphthyl isomer shares an identical tPSA (32.7 Ų). In contrast, the benzyl analog (CAS 851989-61-2) exhibits a tPSA of 44.1 Ų, and the 4‑methoxyphenyl analog (C₁₇H₁₆N₂O₃S) reaches 55.9 Ų, approaching the upper limit for favorable CNS exposure [1]. The lower tPSA of both naphthyl isomers suggests superior passive blood–brain barrier permeability relative to the benzyl and methoxyphenyl derivatives.

ADME CNS drug discovery Physicochemical property

Molecular Weight and Heavy Atom Count Are Identical Across Naphthyl Isomers, Precluding Procurement Based on Bulk Property Alone

Both the 1‑naphthyl (target) and 2‑naphthyl isomers share the molecular formula C₂₀H₁₆N₂O₂S, molecular weight 348.42 g·mol⁻¹, and heavy atom count of 25 . They also share the same hydrogen‑bond donor (1) and acceptor (2) counts. Consequently, common procurement specifications such as molecular weight, formula, and H‑bond pharmacophore descriptors cannot distinguish the two isomers. Any order that does not explicitly verify the CAS number and/or InChI key risks accidental isomer substitution, which could invalidate a screening campaign.

Chemical procurement Quality control Isomer differentiation

Benzothiazolone Scaffold vs. Benzothiazole-Thioether Scaffold: Divergent Antimicrobial Activity Profiles

The target compound contains a benzothiazolone (2‑oxo‑2,3‑dihydrobenzothiazole) core connected through a propanamide linker. A structurally related compound, 2‑(benzothiazol‑2‑ylthio)‑N‑(naphthalen‑1‑yl)propanamide (2b), features a benzothiazole‑thioether core and was evaluated in a standardized antimicrobial panel [1]. Compound 2b demonstrated anti‑gram‑negative activity against Yersinia enterocolitica (Y53) at a potency approximately half that of chloramphenicol. The target benzothiazolone compound is anticipated to exhibit a distinct antimicrobial spectrum owing to the electronic and conformational differences between the amide‑linked benzothiazolone and the thioether‑linked benzothiazole, although direct head‑to‑head data are not available.

Antimicrobial screening Scaffold hopping SAR

High‑Value Application Scenarios for N-(Naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide Based on Evidenced Differentiation


Hit Validation in Fanconi Anemia DNA Repair Pathway Antagonist Screens

The compound has been explicitly screened in a fluorescence‑polarization assay designed to identify disruptors of the RMI–FANCM (MM2) protein–protein interaction (PubChem AID 1159607) . Researchers aiming to validate hits that sensitize tumors to DNA crosslinking chemotherapies should prioritize CAS 853751-87-8 over the 2‑naphthyl or benzyl analogs, as only the 1‑naphthyl derivative is confirmed to have entered this specific screening funnel. Procurement of the 1‑naphthyl compound ensures continuity with existing screening data and facilitates direct follow‑up dose–response experiments.

Orphan GPCR GPR151 Activator Screening and De‑orphanisation Campaigns

The compound was tested in a cell‑based high‑throughput luminescence assay for GPR151 activation at The Scripps Research Institute . GPR151 is an orphan class‑A GPCR recently implicated in acid‑sensing and reward‑pathway modulation. Because no activity data are available for the 2‑naphthyl or substituted‑phenyl analogs in this assay, the 1‑naphthyl compound represents the best‑characterised entry point for medicinal chemistry efforts targeting GPR151. Its favorable computed tPSA (32.7 Ų) further supports exploration in CNS‑relevant GPCR programs.

FBW7 Ubiquitin Ligase Modulator Probe Development

Two orthogonal AlphaScreen assays (activator and inhibitor modes) at Scripps evaluated CAS 853751-87-8 for modulation of FBW7, a tumor‑suppressor ubiquitin ligase that controls the stability of oncoproteins such as c‑Myc, cyclin E, and Notch . The dual‑mode screening suggests that the compound or its close analogs may act as allosteric modulators. Medicinal chemistry teams focused on targeted protein degradation or E3 ligase modulation should select this specific compound for initial SAR expansion, as its regioisomeric identity (1‑naphthyl) is uniquely linked to the available FBW7 screening record.

CNS‑Penetrant Probe Design Leveraging Low tPSA

With a computed topological polar surface area of 32.7 Ų, the target compound sits well within the CNS drug‑like space (tPSA < 60 Ų) . Neuroscience programs seeking a benzothiazolone‑based chemical probe with predicted blood–brain barrier permeability should select the 1‑naphthyl derivative over the benzyl (tPSA 44.1 Ų) or 4‑methoxyphenyl (tPSA 55.9 Ų) analogs, which approach or exceed the empirical CNS penetration ceiling. This property advantage is particularly relevant for target classes such as GPCRs (GPR151) or ubiquitin ligases with CNS expression.

Quote Request

Request a Quote for N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.